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Compound of Interest

Compound Name: Dithiouracil

CAS No.: 132939-82-3

Cat. No.: B159872 Get Quote

Executive Summary
For researchers and drug developers, the choice between 2,4-Dithiouracil (2,4-DTU) and 4-

Thiouracil (4-TU) is rarely about interchangeability; it is about selecting the correct

photochemical tool or pharmacophore.

Select 4-Thiouracil (4-TU) if your primary goal is photo-crosslinking or metabolic RNA

labeling (e.g., SLAMseq). It acts as a highly efficient "zero-distance" photo-probe upon UVA

irradiation (330–365 nm) but requires strict protection from ambient light to prevent

premature degradation.

Select 2,4-Dithiouracil (2,4-DTU) if you require a metal-coordinating ligand or a scaffold with

higher acidity. It is significantly more acidic than 4-TU, existing largely as a mono-anion at

physiological pH, which alters its solubility and cellular uptake profile compared to the neutral

4-TU.

Part 1: Chemical & Physical Properties
The substitution of oxygen with sulfur (thiolation) profoundly alters the electronic landscape of

the pyrimidine ring. Sulfur is less electronegative but more polarizable than oxygen, leading to

red-shifted absorption, increased acidity, and enhanced spin-orbit coupling (facilitating triplet

state formation).
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Comparative Data Table
Property 4-Thiouracil (4-TU)

2,4-Dithiouracil
(2,4-DTU)

Implication for
Research

CAS Number 591-28-6 2001-93-6
Unique identifiers for

sourcing.

Molecular Weight 128.15 g/mol 144.22 g/mol

2,4-DTU is heavier

due to the second

sulfur.

pKa (approx.) ~7.5 – 8.0 < 7.0 (Est. ~6.5)

2,4-DTU is more

acidic. At pH 7.4, 4-TU

is mostly neutral; 2,4-

DTU is significantly

anionic.

UV 330 nm (UVA) ~340–360 nm

4-TU is a specific UVA

sensor. 2,4-DTU

absorbs further into

the visible edge.

Solubility (Water) Moderate (~1-2 g/L) Low (< 0.7 g/L)

2,4-DTU is

hydrophobic in acidic

media but dissolves in

basic buffers due to

ionization.

Tautomerism Keto-thione (stable)
Dithione

(predominant)

Determines hydrogen

bonding capacity in

DNA/RNA duplexes.

Photoreactivity
High (Unity Triplet

Yield)
Moderate

4-TU is the superior

photo-crosslinker.

Structural Tautomerism
Both molecules prefer the thione (C=S) form over the thiol (C-SH) form in solution. However,

2,4-DTU's dual thione character disrupts Watson-Crick base pairing more severely than 4-TU,

which retains the N3-H donor and C2=O acceptor pattern closer to native Uracil.
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4-Thiouracil Tautomerism

2,4-Dithiouracil Tautomerism

Keto-Thione Form
(Predominant in Solution)

C2=O, C4=S

Thiol-Enol Form
(Rare)
C4-SH

 pKa ~ 8.0 

Dithione Form
(Predominant)
C2=S, C4=S

Dithiol/Thiol Form
(Anionic at pH 7.4)

C-S(-)

 pKa < 7.0 
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Figure 1: Tautomeric equilibria. 4-TU retains the C2 carbonyl essential for standard base

pairing, whereas 2,4-DTU presents sulfur at both positions, increasing acidity and altering H-

bond geometry.

Part 2: Stability Profile & Degradation Pathways
Photochemical Stability (Critical)
4-Thiouracil is intrinsically unstable to light. This is not a defect but its primary feature. Upon

absorption of UVA light (330-365 nm), it enters a long-lived triplet state (

) with near-unity quantum yield.

Mechanism:

.

Outcome: The triplet state reacts with nearby nucleophiles (proteins, nucleic acids) to form

covalent crosslinks or generates singlet oxygen (

) in aerobic conditions.

Handling: Must be handled under amber light. Exposure to ambient lab light for >15 minutes

can lead to detectable degradation (dimerization or desulfurization).
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2,4-Dithiouracil is also photoactive but is less efficient as a specific crosslinker. Its red-shifted

absorption makes it susceptible to degradation even under standard room lighting over

prolonged periods.

Oxidative Stability & Hydrolysis
Both compounds are thioamides, making them susceptible to:

Oxidation: Conversion of C=S to C=O (desulfurization) or formation of disulfides (R-S-S-R).

Reagent Compatibility: Incompatible with strong oxidants (peroxides, hypochlorites).

4-TU Specifics: In SLAMseq protocols, 4-TU is alkylated with iodoacetamide (IAA) to

stabilize it and prevent oxidation during library prep.

Hydrolysis:

Alkaline Instability: At pH > 9, the hydrolysis rate increases significantly. The C4-sulfur is

generally more labile than C2-oxygen in uracils, but in 2,4-DTU, the C4-sulfur remains the

primary site of nucleophilic attack.

Thermodynamic Stability: 2,4-DTU is thermally stable (MP > 270°C) but will decompose

with toxic fumes (

) if incinerated.
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Figure 2: Primary degradation pathways for 4-Thiouracil. Note that photo-oxidation is the

dominant instability vector in standard lab conditions.

Part 3: Experimental Protocols for Stability
Assessment
Protocol A: UV-Vis Spectrophotometric Tracking
This method is the "gold standard" for rapid stability checks because the sulfur-to-oxygen shift

causes a massive spectral change (disappearance of the ~330 nm peak).

Materials:
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10 mM Phosphate Buffer (pH 7.4)

Quartz cuvettes (UV transparent)

Spectrophotometer (200–400 nm range)

Procedure:

Preparation: Dissolve 4-TU or 2,4-DTU in buffer to a final concentration of 50 µM. Note: For

2,4-DTU, ensure pH is 7.4 or slightly higher to aid solubility.

Baseline Scan: Record spectrum from 220 nm to 400 nm.

4-TU Target: Peak at 330 nm.

2,4-DTU Target: Peak at ~340-360 nm.

Stress Test:

Thermal: Incubate at 37°C in dark. Scan every 60 mins.

Photo: Expose to UVA (or ambient light) for 10 min intervals.

Analysis: Plot the decrease in Absorbance (

) vs. time.

Criterion: A >10% drop in absorbance indicates significant degradation (desulfurization or

crosslinking).

Protocol B: HPLC Purity Analysis
Use this for quantitative validation of drug substances.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm.

Mobile Phase:

A: 0.1% Formic Acid in Water.
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B: Acetonitrile.[1][2][3]

Gradient: 0-10% B over 15 mins (Thiobases are polar and elute early).

Detection:

260 nm (Universal Uracil detection).

330 nm (Specific Thio-detection).

Interpretation: 4-TU elutes later than Uracil. 2,4-DTU, being more hydrophobic in the neutral

state but anionic at neutral pH, may show pH-dependent retention shifts. Run standards to

confirm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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